Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione
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Description
Dysprosium complexes have been the subject of various studies due to their interesting chemical and physical properties. These complexes often involve the coordination of dysprosium ions with various organic ligands, leading to diverse molecular structures and potential applications in areas such as luminescence and magnetism.
Synthesis Analysis
The synthesis of dysprosium complexes can involve various organic ligands and reaction conditions. For instance, a novel didysprosium (Dy2) complex with 1,5-bis(1'-phenyl-3'-methyl-5'-pyrazolone-4')-1,5-pentanedione (H2L) was synthesized, resulting in two different complexes, one hydrate and one involving dimethylformamide (DMF) as a solvent . Another study reported the synthesis of a 2-D dysprosium-organic complex using a pyridine derivative and oxalic acid, which was reacted with dysprosium oxide . These syntheses highlight the versatility of dysprosium chemistry and the ability to create various coordination environments.
Molecular Structure Analysis
The molecular structures of dysprosium complexes can be quite intricate. The crystal structure of the Dy2L3·5DMF complex revealed a triclinic space group with a distorted square antiprism coordination polyhedron around the dysprosium ion . In another case, a 2-D dysprosium-organic complex was constructed, showing a 3-D supramolecular network composed of 2-D layers formed by 1-D Dy–H2O–ox chains linked by tridentate ligands . These structures demonstrate the complex coordination chemistry of dysprosium with organic ligands.
Chemical Reactions Analysis
The chemical reactions involved in the formation of dysprosium complexes often include the coordination of dysprosium ions with various ligands. The studies show that dysprosium can form complexes with ligands such as tetra ketones, carboxylates, and pyridine derivatives . The choice of ligands and reaction conditions can significantly influence the resulting structure and properties of the dysprosium complexes.
Physical and Chemical Properties Analysis
Dysprosium complexes exhibit a range of physical and chemical properties. For example, the Dy2L3·5DMF complex's resonance structures of coordinated β-diketonates were discussed, which may influence the complex's stability and reactivity . The 2-D dysprosium-organic complex displayed metal-centered luminescence with yellowish-blue emission, and the energy transfer mechanism and photoluminescence were investigated . Additionally, a tetranuclear dysprosium compound was found to exhibit slow magnetic relaxation behaviors, which is a feature of interest in the field of molecular magnetism .
Scientific Research Applications
1. Synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex
- Summary of Application: 2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .
2. Photonics Applications
- Summary of Application: Dysprosium ions (Dy3+) doped oxyfluoro antimony borate glasses are used for photonics applications .
- Methods of Application: The glasses were prepared using a conventional melt-quenching technique . The glasses were characterized through various analytical investigations, including X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, refractive index, density, optical absorption, excitation, photoluminescence (PL) studies, decay measurements and radiation shielding parameters .
- Results or Outcomes: The PL emission spectrum shows two main strong emissions at blue (480nm), yellow (575nm) and one less emission at red (663nm). The CIE coordinates determined using PL emission spectra reveal the coordinates that are falling within the white light region .
3. Nuclear Technology and Research
- Summary of Application: Dysprosium is utilized in nuclear reactors as a control rod material to regulate the fission process .
- Results or Outcomes: Its ability to absorb neutrons makes it useful in nuclear technology and research .
4. Synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex
- Summary of Application: 2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .
5. Synthesis of Orange-Emitting Iridium (III) Complex
- Summary of Application: 2,2,6,6-Tetramethyl-3,5-heptanedione is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
6. Synthesis of Stable Complexes with Lanthanide Ions
- Summary of Application: 2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .
7. Large-Scale Information Storage and Processing
properties
IUPAC Name |
dysprosium;2,2,6,6-tetramethylheptane-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZSVGDOXWARD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Dy] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60DyO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
15522-69-7 |
Source
|
Record name | NSC174903 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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